molecular formula C10H7BrF3NO3 B14853326 Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B14853326
M. Wt: 326.07 g/mol
InChI Key: OATNUWKCIWKCKF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is a chemical compound with the molecular formula C10H7BrF3NO3 It is a derivative of benzoic acid, featuring a bromine atom and a trifluoroacetamido group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple stepsThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with trifluoroacetic anhydride and an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine could yield an amide derivative, while reduction might produce a simpler benzoate compound .

Scientific Research Applications

Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both the bromine atom and the trifluoroacetamido group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7BrF3NO3

Molecular Weight

326.07 g/mol

IUPAC Name

methyl 3-bromo-4-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C10H7BrF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17)

InChI Key

OATNUWKCIWKCKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Br

Origin of Product

United States

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